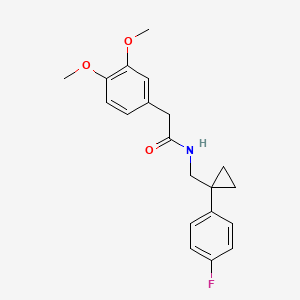
2-(3,4-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide, also known as AGN-241751, is a synthetic compound that belongs to the class of cyclopropyl amides. This compound has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
科学的研究の応用
Synthetic Chemistry Applications
Oxidative Radical Cyclization
The compound has been utilized in the study of Mn(III)/Cu(II)-mediated oxidative radical cyclization processes. This involves the transformation of acetamides to produce tetrahydroindol-2-ones and erythrinanes, which are significant in synthesizing natural Erythrina alkaloids (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).
Facilitation of Cyclization Reactions
The compound facilitates important cyclization reactions in the synthesis of complex organic structures such as (±)-crispine A, showcasing its utility in creating biologically active molecules (King, 2007).
Organic Chemistry Applications
- Characterization in Pesticide Development: It's involved in the characterization of N-derivatives of phenoxyacetamide, which are potential pesticides. This highlights its role in developing new agricultural chemicals (Olszewska, Tarasiuk, & Pikus, 2011).
Pharmacology Applications
Enzyme Inhibition Studies
Research has explored its derivatives' role in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase, which are crucial in treating diseases like Alzheimer's (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Analgesic and Anti-Inflammatory Activities
The compound's derivatives have shown potential in providing analgesic effects and anti-inflammatory effects, suggesting its relevance in pain management and inflammation control (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Antiviral Potential
An in silico study indicated that derivatives of this compound might interact with SARS-CoV-2 targets, suggesting a potential role in developing antiviral treatments (Almeida-Neto et al., 2020).
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-24-17-8-3-14(11-18(17)25-2)12-19(23)22-13-20(9-10-20)15-4-6-16(21)7-5-15/h3-8,11H,9-10,12-13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTUFYMIGWTIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CC2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


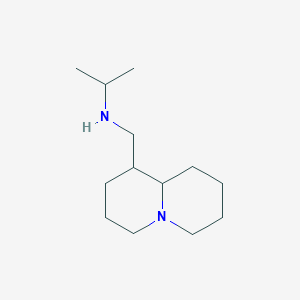
![N-(benzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2811841.png)
![N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2811843.png)

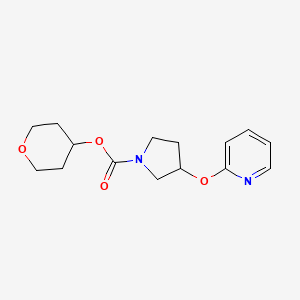


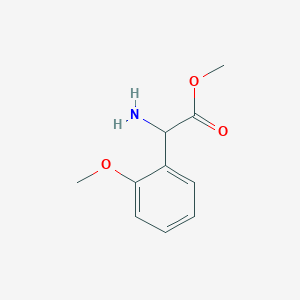
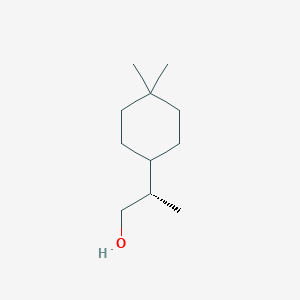


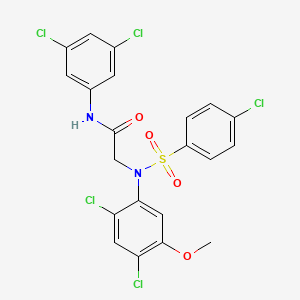
![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B2811860.png)